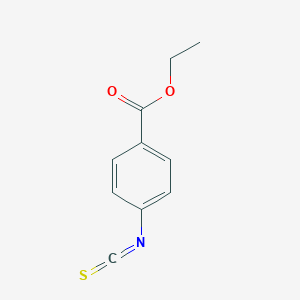

Ethyl 4-isothiocyanatobenzoate

Description

Overview of the Isothiocyanate Functional Group in Organic Chemistry

The isothiocyanate functional group, represented by the formula R−N=C=S, is a significant moiety in organic chemistry. wikipedia.org It is characterized by a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. iiab.menumberanalytics.com This arrangement makes isothiocyanates isomers of thiocyanates (R−S−C≡N). wikipedia.org The reactivity of the isothiocyanate group is a key aspect of its chemical nature; it is electrophilic and thus susceptible to attack by nucleophiles. iiab.menih.gov This reactivity allows isothiocyanates to serve as versatile building blocks in the synthesis of various organic compounds, including thioureas and heterocyclic structures. rsc.orgsioc-journal.cn

Isothiocyanates are found in nature, often produced from the enzymatic conversion of glucosinolates, which are metabolites present in cruciferous vegetables like broccoli, cabbage, and mustard. wikipedia.orgnumberanalytics.com Allyl isothiocyanate, for example, is responsible for the characteristic pungent flavor of mustard and wasabi. wikipedia.orgiiab.me In synthetic chemistry, numerous methods for preparing isothiocyanates have been developed, reflecting their importance. rsc.org These methods can be broadly categorized based on the starting materials, such as primary amines, other nitrogen-containing functional groups, or even non-nitrogen-containing substrates. rsc.org

Significance of Isothiocyanates as Bioactive Compounds in Medicinal Chemistry Research

Isothiocyanates have garnered substantial attention in medicinal chemistry due to their wide range of biological activities. rsc.org Research has shown that these compounds exhibit properties that are of interest for the development of new therapeutic agents. ontosight.airesearchgate.net The bioactivity of isothiocyanates is largely attributed to the reactivity of the -N=C=S group, which can form covalent bonds with nucleophilic sites on biomolecules like proteins, thereby altering their function. nih.gov

The spectrum of reported pharmacological activities for isothiocyanate-containing compounds is broad and includes:

Anticancer properties rsc.orgchemrxiv.org

Anti-inflammatory effects rsc.orgchemrxiv.org

Antimicrobial and antibacterial activity rsc.orgchemrxiv.orgrjpharmacognosy.ir

Antioxidant capabilities rsc.org

Enzyme-inhibitory effects rsc.orgchemrxiv.org

These diverse biological activities have made isothiocyanates a promising platform for drug discovery and development. rsc.orgresearchgate.net

Rationale for Academic Investigation into Substituted Aromatic Isothiocyanates

The academic investigation into substituted aromatic isothiocyanates is driven by the desire to understand how structural modifications to the aromatic ring influence the compound's reactivity and biological properties. By introducing various substituents at different positions on the aromatic ring, researchers can systematically tune the electronic and steric properties of the molecule.

This targeted modification allows for the exploration of structure-activity relationships, which are crucial for designing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. For instance, a study on the effects of aromatic isothiocyanates on human hemoglobin investigated how different charged groups on the benzene (B151609) ring altered the protein's function. nih.gov The introduction of negatively charged groups, such as in the isothiocyanates of benzoic and benzenesulfonic acids, was found to significantly inhibit the interaction of hemoglobin with allosteric effectors. nih.gov Such research highlights the potential to create specialized molecules for specific biological applications, including their potential use as "blood substitutes" or as antisickling agents. nih.gov

Contextualizing Ethyl 4-Isothiocyanatobenzoate (B1238551) within the Broader Class of Isothiocyanates

Ethyl 4-isothiocyanatobenzoate is a specific example of a substituted aromatic isothiocyanate. ontosight.ai Its structure consists of an ethyl ester group and an isothiocyanate group attached at the para position (position 4) of a benzene ring. ontosight.ainih.gov This particular arrangement of functional groups confers specific chemical properties and reactivity to the molecule. The presence of the ester group and the aromatic ring influences the electronic nature of the isothiocyanate group, which in turn affects its biological activity. ontosight.ai

This compound serves as a valuable tool in various research applications. ontosight.ai For instance, it is used in protein modification studies, where the reactive isothiocyanate group can form covalent bonds with proteins, allowing for the investigation of protein structure and function. ontosight.ai Its potential anticancer and antibacterial properties also make it a subject of interest in the development of new therapeutic agents. ontosight.ai

The synthesis of this compound can be achieved through several methods. One common laboratory-scale synthesis involves the reaction of ethyl p-aminobenzoate (Benzocaine) with a thiocarbonyl-transfer reagent like thiophosgene (B130339). chemsrc.comtandfonline.comprepchem.com

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2S |

| Molecular Weight | 207.25 g/mol |

| Melting Point | 57 °C |

| Boiling Point | 123-127°C at 1mm Hg |

| CAS Number | 1205-06-7 |

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOJHUCMCKBDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152879 | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-06-7 | |

| Record name | Benzoic acid, 4-isothiocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1205-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Investigations of Ethyl 4 Isothiocyanatobenzoate and Its Derivatives

Antineoplastic and Chemopreventive Efficacy

The anticancer properties of isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables, have been a subject of extensive research. Synthetic derivatives, such as Ethyl 4-isothiocyanatobenzoate (B1238551) and its related structures, have been developed to explore and enhance these therapeutic potentials.

In Vitro Cytotoxicity and Antiproliferative Studies on Various Cancer Cell Lines

A derivative, Ethyl 4-isothiocyanatobutanoate (E-4IB), has demonstrated significant antiproliferative activity against various cancer cell lines. In studies involving HeLa cervical cancer cells, E-4IB induced a dose-dependent inhibition of cell division in the concentration range of 0.1-1.0 mg/L. nih.gov This inhibition was accompanied by an accumulation of DNA, suggesting that the compound prevents cells from entering mitosis. nih.gov

Further investigations into its cytotoxicity revealed varying sensitivities among different cell lines. For instance, in a comparison between mismatch repair-proficient TK6 and mismatch repair-deficient MT1 human lymphoblastoid cell lines, E-4IB showed greater potency against the TK6 line with an IC50 (half-maximal inhibitory concentration) of 4 µM, whereas the MT1 cells were more resistant with an IC50 of 8 µM. nih.gov Other isothiocyanate derivatives have also shown broad cytotoxic potential against cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values ranging from 23.2 to 95.9 µM. mdpi.com

Induction of Apoptosis and Modulation of Cell Cycle Progression

Ethyl 4-isothiocyanatobutanoate (E-4IB) is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov Studies have shown that E-4IB treatment leads to DNA double-strand breaks and triggers a G2/M phase arrest in the cell cycle of both TK6 and MT1 cells. nih.gov This cell cycle arrest is a common response to DNA damage, preventing the proliferation of damaged cells.

The apoptotic process induced by E-4IB involves several key molecular events. These include the degradation of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, and a decrease in the mitochondrial transmembrane potential, which is a hallmark of apoptosis. nih.gov Furthermore, E-4IB treatment results in an increase in the levels of the tumor suppressor protein p53. nih.gov The activation of p53 can, in turn, modulate the expression of other proteins involved in cell cycle control and apoptosis. In some contexts, the pro-apoptotic effects of E-4IB are enhanced when used in combination with proteasome inhibitors. nih.gov

Effects on Angiogenesis and Metastasis in Carcinogenesis Models

While direct studies on Ethyl 4-isothiocyanatobenzoate are limited in this area, research on its derivatives, such as phenethyl isothiocyanate (PEITC), provides significant insights. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. PEITC has been shown to possess anti-angiogenic properties in a chemically induced breast cancer animal model. sigmaaldrich.com This effect is significant as it suggests a mechanism by which isothiocyanates can starve tumors of the nutrients and oxygen they need to grow.

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The degradation of the extracellular matrix is an essential step in this process, often mediated by enzymes like matrix metalloproteinases (MMPs). Isothiocyanates have been found to suppress tumor invasion and metastasis by targeting the activity of MMP-9.

Chemoresistance Modulation in Cancer Therapy

A significant challenge in cancer treatment is the development of resistance to chemotherapy. Isothiocyanate derivatives have shown promise in overcoming this obstacle. For example, E-4IB has been found to sensitize human ovarian carcinoma A2780 cells to the chemotherapeutic drug cisplatin (B142131). nih.gov The sequential administration of E-4IB and cisplatin resulted in synergistic effects, leading to increased intracellular platinum accumulation, depletion of glutathione (B108866) (an antioxidant that can protect cancer cells), and dissipation of the mitochondrial membrane potential, all of which contribute to enhanced apoptosis. nih.gov This sensitizing effect is associated with the upregulation of p53 and FasL, and the downregulation of cyclin B1. nih.gov

Anti-inflammatory and Immunomodulatory Potency

Chronic inflammation is a known driver of carcinogenesis. The anti-inflammatory properties of isothiocyanates contribute to their chemopreventive effects.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, NLRP3)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. nih.gov In normal cells, NF-κB is kept inactive in the cytoplasm by inhibitor proteins called IκBs. nih.gov Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to move to the nucleus and activate the expression of pro-inflammatory genes. nih.gov

Synthetic isothiocyanate analogs have been shown to effectively suppress the NF-κB signaling pathway. nih.gov They achieve this by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov This interruption of the NF-κB pathway leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6. nih.gov

The NLRP3 inflammasome is another critical component of the innate immune system that, when aberrantly activated, can contribute to chronic inflammation. unl.edu It is a multi-protein complex that triggers the activation of inflammatory caspases and the release of pro-inflammatory cytokines IL-1β and IL-18. unl.edu While direct evidence for this compound is still emerging, the known anti-inflammatory mechanisms of isothiocyanates, particularly their ability to modulate key signaling pathways like NF-κB, suggest that targeting the NLRP3 inflammasome could be another avenue through which these compounds exert their therapeutic effects. unl.edunih.gov

Mitigation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Isothiocyanates (ITCs), including this compound, are recognized for their capacity to modulate oxidative stress, a cellular condition implicated in a range of pathologies. The generation of reactive oxygen species (ROS) is a key factor in oxidative stress. epa.gov While some ITCs can induce ROS generation in the short term, this can be part of a mechanism to trigger the expression of cytoprotective genes. nih.gov For instance, treatment with certain isothiocyanates can lead to an increase in intracellular ROS levels. nih.gov However, this initial pro-oxidant effect can be followed by a long-term antioxidant response mediated by the activation of pathways like the Nrf2-antioxidant response element (ARE). nih.govnih.gov

The cellular response to oxidative stress involves the induction of phase II detoxifying and antioxidant enzymes. researchgate.net This process is largely regulated by the Nrf2-ARE signaling pathway. nih.govresearchgate.net Compounds that can react with sulfhydryl groups, such as isothiocyanates, are potent activators of this pathway. nih.gov The activation of Nrf2 leads to the transcription of genes that encode for proteins involved in the detoxification and elimination of ROS and electrophilic agents, thereby enhancing the cell's antioxidant capacity. nih.gov

It is important to note that the antioxidant activity of ITCs is often considered indirect. researchgate.net Rather than acting as direct radical scavengers at ambient temperatures, they function as preventive antioxidants by, for example, removing hydroperoxides. researchgate.net This indirect mechanism, primarily through the activation of signaling pathways like Nrf2, is a key aspect of their health-promoting effects. researchgate.net

Antimicrobial and Antiparasitic Efficacy

Isothiocyanate derivatives have demonstrated notable antibacterial properties. For example, 4-Hydroxybutyl isothiocyanate has shown a broad spectrum of activity, with minimum inhibitory concentrations (MICs) of 762 µmol/L for both Staphylococcus aureus and Escherichia coli. nih.gov Another derivative, Ethyl 4-methylsulfoxidobutanoate, exhibited strong activity against Gram-positive bacteria, with a MIC of 425 µmol/L for S. aureus. nih.gov Furthermore, at their highest tested concentrations, ethyl 4-isothiocyanatobutanoate and 4-hydroxybutyl isothiocyanate were found to have a bactericidal effect on Gram-positive bacteria. nih.gov The antimicrobial action of ITCs is thought to be, in part, due to the inactivation of extracellular enzymes through the cleavage of disulfide bonds. nih.gov

The efficacy of ITCs can vary depending on their chemical structure. Aromatic isothiocyanates, such as Benzyl isothiocyanate (BITC), have been reported to have greater antimicrobial activity compared to aliphatic ones against a range of both Gram-positive and Gram-negative bacteria. frontiersin.org The thiocyanate (B1210189) moiety (–N=C=S) is a crucial factor for the antimicrobial activity of ITCs. nih.gov

Table 1: Antibacterial Activity of Isothiocyanate Derivatives

| Compound | Bacterial Strain | MIC (µmol/L) | Effect |

|---|---|---|---|

| 4-Hydroxybutyl isothiocyanate | Staphylococcus aureus | 762 | Bacteriostatic |

| 4-Hydroxybutyl isothiocyanate | Escherichia coli | 762 | Bacteriostatic |

| Ethyl 4-methylsulfoxidobutanoate | Staphylococcus aureus | 425 | Bacteriostatic |

| Ethyl 4-isothiocyanatobutanoate | Gram-positive bacteria | High Concentration | Bactericidal |

| 4-Hydroxybutyl isothiocyanate | Gram-positive bacteria | High Concentration | Bactericidal |

Isothiocyanates have also been investigated for their efficacy against various fungi and protozoan parasites. Ethyl isothiocyanate (EITC) has shown antifungal activity against Candida albicans, inhibiting its planktonic growth at a concentration of 0.5 mg/ml. researchgate.net ITCs extracted from horseradish root have demonstrated strong antifungal activity against pathogenic dermal fungi, with MIC values ranging from 100–200 μg/mL. nih.gov

In the realm of antiparasitic research, novel isothiocyanate derivatives have been synthesized and tested against several protozoa. nih.gov Some of these derivatives displayed significant activity against Leishmania donovani, the causative agent of leishmaniasis, with IC50 values between 0.4 and 1.0 µM. nih.gov For instance, one compound demonstrated an IC50 value of 0.4 µM against L. donovani. nih.gov

Furthermore, several isothiocyanate derivatives exhibited inhibitory activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with IC50 values below 2.0 μM. nih.gov Activity against Plasmodium falciparum, the deadliest species of malaria parasite, was also observed, with some derivatives showing IC50 values in the range of 1.1-2.7 µM. nih.gov One derivative was also found to be active against Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 value of 1.9 µM. nih.gov

Table 2: Antiprotozoal Activity of Isothiocyanate Derivatives

| Parasite | Compound Class | IC50 Range (µM) |

|---|---|---|

| Leishmania donovani | Isothiocyanate analogues | 0.4 - 1.0 |

| Trypanosoma brucei rhodesiense | Isothiocyanate derivatives | < 2.0 |

| Plasmodium falciparum | Isothiocyanate derivatives | 1.1 - 2.7 |

| Trypanosoma cruzi | Isothiocyanate derivative 7c | 1.9 |

While the primary focus of many studies on the antimicrobial properties of isothiocyanates has been on bacteria, fungi, and protozoa, the broader class of anthelmintic applications is also an area of research. The significant activity of isothiocyanate derivatives against a range of parasites suggests their potential for broader antiparasitic applications, which could include activity against helminths. nih.gov However, specific studies focusing on the anthelmintic applications of this compound were not predominant in the reviewed literature.

Neuroprotective Effects and Research in Neuropsychiatric Disorders

Isothiocyanates have garnered attention for their potential neuroprotective properties, which are particularly relevant to the study of neurodegenerative and neuropsychiatric disorders. nih.govnih.gov These compounds have shown promise in combating oxidative stress and inflammation within the nervous system. nih.gov Neuroinflammation is a common pathway in a number of neurological and psychiatric conditions. nih.gov The ability of ITCs to exert neuroprotective effects is often linked to their capacity to counteract oxidative stress, inflammation, and apoptotic mechanisms. nih.gov

A key mechanism underlying the neuroprotective effects of isothiocyanates is their ability to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. nih.gov This pathway is a major regulator of cellular defenses against oxidative and electrophilic stress. researchgate.net Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes, which helps to mitigate the cellular damage associated with neurodegenerative processes. nih.govnih.gov

The induction of these protective genes through the Nrf2 pathway is a primary way in which isothiocyanates are thought to confer protection to neuronal cells. nih.gov For example, in macrophages, the anti-inflammatory and antioxidative effects of phenethyl isothiocyanate (PEITC) have been shown to be dependent on Nrf2. nih.gov In the context of neuroprotection, astrocytes expressing Nrf2 can protect neurons from oxidative stress. nih.gov The activation of the Nrf2-ARE pathway is therefore considered a promising therapeutic strategy for the prevention and treatment of neurodegenerative diseases. nih.govnih.gov

Impact on Neuroinflammation and Oxidative Stress in Neural Systems

Neuroinflammation and oxidative stress are key pathological features of various neurodegenerative diseases. nih.gov Isothiocyanates (ITCs) have demonstrated significant neuroprotective potential by modulating the molecular pathways that underlie these processes. frontiersin.orgresearchgate.net The primary mechanisms of action for many ITCs involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.gov

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.org Under conditions of oxidative stress, ITCs can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. frontiersin.org In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). researchgate.netresearchgate.net This response helps to mitigate cellular damage from reactive oxygen species (ROS).

Conversely, NF-κB is a key regulator of inflammation. nih.gov In response to inflammatory stimuli, NF-κB is activated and promotes the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Several isothiocyanates, including sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), have been shown to suppress the activation of NF-κB, thereby reducing the inflammatory response in neural systems. nih.govresearchgate.net

The neuroprotective effects of various isothiocyanates are summarized in the table below.

| Isothiocyanate | Model System | Key Findings |

| Sulforaphane (SFN) | In vitro (microglial cells) | Inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6); activated the Nrf2 pathway. nih.gov |

| Phenethyl isothiocyanate (PEITC) | In vivo (animal models of neurodegeneration) | Demonstrated neuroprotective properties by modulating oxidative stress, inflammation, and apoptosis. researchgate.net |

| Allyl isothiocyanate (AITC) | In vitro (astrocytes) | Showed limited protective effects against oxidative stress compared to SFN. researchgate.net |

Given that this compound contains the characteristic isothiocyanate functional group, it is plausible that it could exhibit similar neuroprotective activities by influencing the Nrf2 and NF-κB pathways. However, without direct experimental evidence, this remains a hypothesis.

Potential in Other Therapeutic Areas (e.g., diabetes prevention)

The potential therapeutic applications of isothiocyanates extend beyond neuroprotection, with a growing body of evidence suggesting their utility in the prevention and management of metabolic diseases such as diabetes. mdpi.comfoodandnutritionjournal.org The antidiabetic effects of ITCs are thought to be mediated through several mechanisms, including the improvement of insulin (B600854) sensitivity, reduction of blood glucose levels, and mitigation of diabetes-related complications through their antioxidant and anti-inflammatory properties. mdpi.com

For instance, sulforaphane-rich broccoli sprout extract has been shown to have potent antidiabetic effects, enhancing insulin sensitivity and reducing blood sugar and markers of oxidative stress. healthline.com Studies on allyl isothiocyanate (AITC) in diabetic rat models have indicated a significant reduction in blood glucose, total cholesterol, and triglyceride levels. foodandnutritionjournal.org The underlying mechanisms for these effects appear to be linked to the upregulation of glucose transporter 2 and the activation of the gamma receptor, p-insulin receptor substrate 1, and Nrf2 in the liver and kidneys. foodandnutritionjournal.org

Furthermore, isothiocyanate-enriched moringa extract has been found to ameliorate features of diabetes in mice with diet-induced obesity and insulin resistance. mdpi.com This extract reduced body weight, adipose tissue mass, and blood glucose, while also suppressing inflammation. mdpi.com

The table below summarizes the findings of studies on the antidiabetic potential of various isothiocyanates.

| Isothiocyanate/Source | Model System | Key Findings |

| Sulforaphane (from broccoli) | Human and animal studies | Enhanced insulin sensitivity, reduced blood sugar and oxidative stress markers. healthline.com |

| Allyl isothiocyanate (AITC) | Diabetic rat model | Reduced blood glucose, total cholesterol, and triglycerides. foodandnutritionjournal.org |

| Isothiocyanate-enriched moringa extract | High-fat-diet-fed mice | Reduced body weight, adipose tissue mass, and blood glucose; suppressed inflammation. mdpi.com |

| Phenethyl isothiocyanate (PEITC) | High-fat-diet-fed mice | Reduced serum levels of insulin and blood glucose, and suppressed lipid accumulation. mdpi.com |

While these findings are promising for the isothiocyanate class of compounds, it is important to note that direct evidence for the antidiabetic effects of this compound is currently lacking. Future research is needed to determine if this specific compound shares the beneficial metabolic properties of other well-studied isothiocyanates.

Molecular Mechanisms of Action for Ethyl 4 Isothiocyanatobenzoate

Covalent Interactions with Cellular Macromolecules

The primary mechanism by which Ethyl 4-isothiocyanatobenzoate (B1238551) exerts its effects is through covalent modification of cellular macromolecules. The electrophilic carbon of the isothiocyanate group is susceptible to attack by nucleophilic groups, such as thiols (-SH) and amines (-NH2), present in proteins and other molecules.

Thiocarbamoylation of Protein Sulfhydryl Groups

A principal reaction of isothiocyanates within the cellular environment is the thiocarbamoylation of protein sulfhydryl groups, which are found on cysteine residues. This reaction involves the nucleophilic attack of the thiol group on the electrophilic carbon of the isothiocyanate, leading to the formation of a stable dithiocarbamate (B8719985) adduct. nih.gov This covalent modification can alter the structure and function of the target protein.

The functional consequences of protein thiocarbamoylation are diverse and depend on the specific protein being modified. For instance, modification of cysteine residues in enzymes can lead to inhibition or activation of their catalytic activity. Similarly, the modification of transcription factors can alter their ability to bind DNA and regulate gene expression. It is suggested that such interactions are a common feature of isothiocyanates. nih.gov

Conjugation with Glutathione (B108866) (GSH) and Subsequent Metabolism via Mercapturic Acid Pathway

In addition to reacting with proteins, Ethyl 4-isothiocyanatobenzoate readily conjugates with glutathione (GSH), a major intracellular antioxidant and nucleophile. nih.govnih.gov This reaction, which can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs), is a critical step in the detoxification and elimination of isothiocyanates. nih.govmdpi.com The conjugation involves the attack of the thiol group of GSH on the isothiocyanate, forming a glutathione-dithiocarbamate conjugate. nih.gov

This conjugation marks the first step of the mercapturic acid pathway, a major route for the metabolism and excretion of xenobiotics. Following the initial conjugation with GSH, the resulting molecule undergoes sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, leaving a cysteine conjugate. This cysteine conjugate is then N-acetylated in the kidney to form a mercapturic acid, which is a water-soluble compound that can be readily excreted in the urine. This pathway effectively serves as a clearance mechanism for isothiocyanates from the body.

Modulation of Biotransformation Enzymes

This compound can significantly influence the activity of enzymes involved in the metabolism of both endogenous and exogenous compounds. These biotransformation enzymes are typically categorized into Phase I and Phase II enzymes.

Inhibition of Phase I Cytochrome P450 (CYP) Enzymes

Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are involved in the oxidation, reduction, and hydrolysis of a wide range of substances. youtube.com Certain isothiocyanates have been shown to be potent inhibitors of various CYP isoforms. nih.govnih.gov This inhibition can prevent the metabolic activation of pro-carcinogens, which is a key mechanism of their chemopreventive effects. nih.gov

For example, studies on phenethyl isothiocyanate (PEITC), a well-researched ITC, have demonstrated its ability to inhibit multiple CYP enzymes through competitive or noncompetitive mechanisms. nih.gov The inhibition of these enzymes by ITCs like this compound can alter the pharmacokinetics of co-administered drugs that are metabolized by these pathways. nih.gov

Table 1: Inhibitory Effects of Phenethyl Isothiocyanate (PEITC) on Human Cytochrome P450 Isoforms This table presents data for PEITC as a representative isothiocyanate, suggesting potential similar activities for this compound.

| CYP Isoform | Type of Inhibition | Ki (μM) |

|---|---|---|

| CYP1A2 | Competitive | 4.5 |

| CYP2A6 | Competitive | 18.2 |

| CYP2B6 | Noncompetitive | 1.5 |

| CYP2C9 | Noncompetitive | 6.5 |

| CYP2C19 | Noncompetitive | 12.0 |

| CYP2D6 | Noncompetitive | 28.4 |

| CYP2E1 | Noncompetitive | 21.5 |

| CYP3A4 | Mixed | 34.0 (competitive), 63.8 (noncompetitive) |

Source: Data derived from studies on phenethyl isothiocyanate. nih.gov

Induction of Phase II Detoxification Enzymes

In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are well-known inducers of Phase II detoxification enzymes. caldic.comnih.gov These enzymes, which include glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), catalyze conjugation reactions that increase the water solubility of toxic compounds, facilitating their excretion. caldic.comresearchgate.net

The primary mechanism for the induction of Phase II enzymes by isothiocyanates involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. caldic.comnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, being electrophiles, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of genes encoding Phase II enzymes, thereby upregulating their transcription and expression. nih.govresearchgate.net

Regulation of Cell Signaling Pathways Relevant to Biological Responses

The biological effects of isothiocyanates extend beyond their interaction with metabolic enzymes and involve the modulation of various cellular signaling pathways that control processes such as cell proliferation, apoptosis, and inflammation.

Research on ethyl 4-isothiocyanatobutanoate (E-4IB), a structurally similar synthetic isothiocyanate, has provided insights into these regulatory actions. In human ovarian carcinoma cells, E-4IB, in combination with the chemotherapeutic agent cisplatin (B142131), was found to modulate several key signaling pathways to enhance apoptosis. nih.gov These effects included the upregulation of the tumor suppressor protein p53 and its downstream targets, Fas ligand (FasL) and Gadd45α (Growth Arrest and DNA Damage-inducible alpha). nih.gov Furthermore, E-4IB was observed to increase the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, which are critical mediators of cellular responses to stress. nih.gov

Table 2: Effects of Ethyl 4-isothiocyanatobutanoate (E-4IB) on Cellular Signaling Components This table presents data for the structurally similar compound E-4IB.

| Signaling Component | Observed Effect | Pathway |

|---|---|---|

| p53 | Upregulation | Apoptosis/Cell Cycle Control |

| FasL | Upregulation | Extrinsic Apoptosis |

| Gadd45α | Upregulation | DNA Repair/Cell Cycle Arrest |

| Cyclin B1 | Downregulation | Cell Cycle Control |

| JNK | Increased Phosphorylation | MAPK Stress Response |

| ERK | Increased Phosphorylation | MAPK Signaling |

| p38 | Increased Phosphorylation | MAPK Stress Response |

Source: Data derived from studies on ethyl 4-isothiocyanatobutanoate. nih.gov

Activation of KEAP1/Nrf2/ARE Pathway

A primary mechanism of action for isothiocyanates is the potent activation of the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a master regulator of the cellular defense system against oxidative and electrophilic stress. nih.gov

Under normal homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, KEAP1, which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome. nih.gov Isothiocyanates, including this compound, function as indirect antioxidants by disrupting this interaction. mdpi.com The electrophilic isothiocyanate group reacts with specific sensor cysteine residues on KEAP1, inducing a conformational change in the repressor protein. nih.govnih.gov

This modification inhibits the ability of KEAP1 to target Nrf2 for degradation. nih.gov Consequently, newly synthesized Nrf2 is able to bypass KEAP1-mediated repression, accumulate in the cytoplasm, and translocate into the nucleus. nih.govyoutube.com Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter regions of a wide array of cytoprotective genes. mdpi.com This binding initiates the transcription of Phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs). nih.govcetjournal.it

Table 1: Key Events in the Activation of the Nrf2 Pathway by Isothiocyanates

| Step | Event | Key Proteins Involved | Cellular Location | Outcome |

| 1 | Interaction | Isothiocyanate, KEAP1 | Cytoplasm | Modification of KEAP1 cysteine residues |

| 2 | Dissociation | Nrf2, KEAP1 | Cytoplasm | Release of Nrf2 from KEAP1-mediated repression |

| 3 | Translocation | Nrf2 | Cytoplasm → Nucleus | Accumulation of Nrf2 in the nucleus |

| 4 | Gene Activation | Nrf2, ARE | Nucleus | Transcription of cytoprotective genes (e.g., NQO1, HO-1) |

Modulation of MAPK Signaling Pathways

This compound and related ITCs are known to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes including proliferation, differentiation, and apoptosis. nih.gov The primary MAPK cascades involved are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.govnih.gov

Research on the closely related compound ethyl-4-isothiocyanatobutanoate (E-4IB) in human leukemia HL-60 cells demonstrated a significant, concentration-dependent increase in the phosphorylation, and thus activation, of ERK1/2, JNK, and p38 MAPK. nih.gov The activation of these pathways was observed shortly after treatment and was linked to subsequent cellular outcomes. nih.gov

While activation of MAPK pathways is often associated with cell survival, sustained or robust activation can serve as a pro-apoptotic signal. researchgate.net In the case of E-4IB, the activation of ERK1/2, JNK, and p38 was coupled with a delay in cell cycle progression and the induction of apoptosis. nih.gov This suggests that the modulation of MAPK signaling is a critical component of the compound's anti-proliferative effects. The interplay and balance between these different MAPK pathways appear to be a determining factor in the cellular response to isothiocyanate exposure. nih.gov

Involvement of p53 and Bcl-2 Family Proteins in Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key outcome of treatment with isothiocyanates. This process is intricately regulated by a network of proteins, notably the p53 tumor suppressor and the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov

Studies involving ethyl-4-isothiocyanatobutanoate (E-4IB) have shown that treatment of human lymphoblastoid TK6 cells leads to an increase in the protein level of p53. nih.gov The p53 protein can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax. nih.gov This shifts the cellular balance in favor of apoptosis.

The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid, Puma). youtube.com The ratio of these proteins is a critical determinant of cell fate. Isothiocyanates can modulate this ratio to trigger the intrinsic pathway of apoptosis. For instance, studies on phenethyl isothiocyanate (PEITC) have shown that it can cause a decrease in the levels of anti-apoptotic Bcl-2 while increasing the levels of pro-apoptotic Bax. nih.gov This altered Bax/Bcl-2 ratio facilitates the permeabilization of the outer mitochondrial membrane, a key step in apoptosis induction. nih.gov Notably, some isothiocyanates can induce apoptosis even in cells that overexpress anti-apoptotic proteins like Bcl-2, suggesting they can overcome this common mechanism of chemoresistance. canterbury.ac.nzcanterbury.ac.nz

Impact on Nuclear Translocation of NF-κB

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. nih.gov In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Isothiocyanates have been shown to be effective inhibitors of this pathway. nih.gov

Under basal conditions, NF-κB is held inactive in the cytoplasm by its association with inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This degradation unmasks a nuclear localization signal on NF-κB (typically the p65/RelA subunit), allowing it to translocate to the nucleus and activate the transcription of target genes. nih.gov

Isothiocyanates can interrupt this cascade. They have been shown to suppress the phosphorylation and subsequent degradation of IκBα. nih.gov By stabilizing the NF-κB/IκBα complex in the cytoplasm, isothiocyanates effectively prevent the nuclear translocation of the active p65 subunit. nih.govacs.org This blockade of NF-κB activation downregulates the expression of pro-inflammatory and anti-apoptotic genes, contributing to the biological effects of the compound. nih.gov

Table 2: Summary of Isothiocyanate Impact on NF-κB Signaling

| Target Protein/Complex | Action of Isothiocyanate | Consequence |

| IκB kinase (IKK) | Inhibition of phosphorylation | IκBα is not phosphorylated |

| Inhibitor of κB (IκBα) | Phosphorylation and degradation are suppressed | IκBα remains bound to NF-κB |

| NF-κB (p65 subunit) | Nuclear translocation is blocked | NF-κB cannot activate target genes |

Influence on Mitochondrial Membrane Potential and Energy Homeostasis

Mitochondria are central to both cellular energy production and the regulation of apoptosis. A key event in the initiation of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). nih.gov

Treatment of cancer cells with isothiocyanates, including the structural analogue E-4IB, leads to a significant dissipation of the mitochondrial membrane potential. nih.govnih.gov This collapse of ΔΨm is a critical step that precedes the execution phase of apoptosis. researchgate.net The loss of membrane integrity is often linked to the altered expression of Bcl-2 family proteins, which regulate the permeabilization of the outer mitochondrial membrane. nih.gov

The disruption of the mitochondrial membrane potential leads to several downstream events that commit the cell to apoptosis. These include the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov In the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9 and the subsequent caspase cascade, ultimately leading to cell death. nih.gov Therefore, the ability of this compound to disrupt mitochondrial function is fundamental to its capacity to induce apoptosis.

Structure Activity Relationship Sar Studies of Ethyl 4 Isothiocyanatobenzoate Analogs

Correlation of Structural Modifications with Biological Efficacy

Structure-activity relationship (SAR) studies correlate specific structural features of a molecule with its observed biological activity. For isothiocyanate-based compounds, the electrophilic carbon atom of the -N=C=S group is a key feature, readily reacting with nucleophiles like the thiol groups of cysteine residues in proteins. However, the reactivity and target specificity are modulated by the rest of the molecular scaffold.

The ester group in ethyl 4-isothiocyanatobenzoate (B1238551) is a prime site for modification to alter the compound's physicochemical properties, such as lipophilicity, and its pharmacological profile. Studies on a series of isothiocyanate derivatives where the ester moiety was varied have provided insights into their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

In one such study, a series of ester derivatives were synthesized and evaluated for their COX-2 inhibitory activity. The results indicated that variations in the ester group significantly impacted the binding affinity and inhibitory potential. For example, a derivative identified as I1c demonstrated the highest predicted binding affinity to COX-2, which correlated with potent and selective inhibition in vitro. nih.gov The binding affinities, calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide a quantitative measure of the interaction strength between the compound and the target enzyme. nih.gov

| Compound | Predicted Binding Affinity (MM/GBSA Score, kcal/mol) vs. COX-2 |

| I1c | -70.11 |

| I1b | -67.87 |

| I1a | -66.99 |

| I1d | -65.25 |

| I1e | -60.22 |

| Reference: Rofecoxib | -62.59 |

This interactive table presents the predicted binding affinities of various isothiocyanate ester analogs against the COX-2 enzyme. Lower scores indicate stronger predicted binding. nih.gov

These findings suggest that the nature of the ester group plays a critical role in modulating the interaction with the COX-2 active site, thereby influencing the compound's anti-inflammatory profile. The derivative I1c, with the most favorable binding score, emerged as a promising candidate for selective COX-2 inhibition. nih.gov

Modifying the substituents on the aromatic ring of phenyl isothiocyanates can dramatically alter their biological efficacy by influencing electronic properties and steric fit within target binding sites. The nature and position of these substituents—whether they are electron-donating or electron-withdrawing—can fine-tune the reactivity of the isothiocyanate group and establish specific interactions with protein residues. nih.govrsc.org

For instance, studies on the antimicrobial activity of para-substituted phenyl isothiocyanates against various plant pathogens revealed a clear SAR. The potency was found to be dependent on the electronic nature of the substituent. researchgate.net An electron-withdrawing group like p-nitro significantly enhanced activity, whereas electron-donating groups had varied effects. researchgate.net

| Para-Substituent on Phenyl Isothiocyanate | Substituent Type | Relative Antifungal Activity (vs. Rhizoctonia solani) | Relative Antibacterial Activity (vs. Erwinia carotovora) |

| -NO₂ | Electron-Withdrawing | Highest | Highest |

| -Cl | Electron-Withdrawing | High | High |

| -H | Neutral | Moderate | Moderate |

| -CH₃ | Electron-Donating | Moderate | High |

| -OCH₃ | Electron-Donating | High | Lowest |

This interactive table summarizes the relative antimicrobial activity of phenyl isothiocyanate analogs with different para-substituents, demonstrating the influence of electronic properties on efficacy. researchgate.net

Similarly, investigations into the inhibition of cholinesterases and COX-2 by substituted phenyl isothiocyanates showed that the presence and position of a methoxy (B1213986) group (-OCH₃) influenced activity. 2-Methoxyphenyl isothiocyanate was the most effective inhibitor of acetylcholinesterase, while 3-methoxyphenyl (B12655295) isothiocyanate was the best inhibitor of butyrylcholinesterase. nih.gov This highlights that not only the electronic nature but also the position of the substituent is critical for specific target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net By identifying key molecular descriptors—physicochemical properties like electronic, steric, and hydrophobic parameters—that govern activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby guiding rational drug design. mdpi.com

For isothiocyanate derivatives, QSAR models have been successfully applied to predict their therapeutic potential. In a study of isothiocyanate esters with anti-inflammatory properties, binary QSAR models were used to evaluate their activity. nih.gov The models predicted that several of the ester derivatives would possess significant anti-inflammatory properties, with one compound, I1c, having the highest predicted activity score of 0.78. nih.gov These predictions were subsequently validated by in vitro experimental data, confirming the utility of the QSAR approach. nih.gov

Generally, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed insights. mdpi.com These models generate 3D contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky, hydrophobic group is preferred at a specific position (e.g., the R2 group), while a CoMSIA map could highlight that an electronegative feature is beneficial at another position (e.g., the R3 group). mdpi.com This information provides a clear roadmap for designing new analogs with potentially improved potency.

Molecular Docking and Computational Chemistry Approaches for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in elucidating the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. Understanding these interactions at an atomic level is fundamental to explaining the observed biological activity and guiding SAR studies. mdpi.com

For isothiocyanate analogs, molecular docking has been used to rationalize their selective inhibition of the COX-2 enzyme over COX-1. nih.gov Docking studies of a potent and selective inhibitor, I1c, into the active site of COX-2 revealed crucial interactions with key amino acid residues. The analysis showed that residues such as Tyr385, Trp387, Phe518, Val523, and Ser530 were critical for binding. nih.gov For example, the isothiocyanate moiety might form specific interactions within a hydrophobic pocket, while other parts of the molecule form hydrogen bonds that anchor it in the active site.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. mdpi.comijpsonline.com These computational approaches, when combined with experimental data, provide a powerful platform for understanding ligand-target interactions and accelerating the design of new therapeutic agents. nih.gov

Advanced Research Applications and Future Directions for Ethyl 4 Isothiocyanatobenzoate

Role in Drug Discovery and Development Programs

The isothiocyanate functional group is a key pharmacophore in a variety of biologically active compounds, and Ethyl 4-isothiocyanatobenzoate (B1238551) serves as a valuable scaffold in the synthesis of new therapeutic agents. Its reactivity and structural features allow for its incorporation into diverse molecular frameworks, leading to the development of compounds with potential applications in oncology and other disease areas.

Design and Synthesis of Novel Therapeutic Agents Utilizing the Isothiocyanate Scaffold

The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety that readily participates in addition reactions with nucleophiles such as amines and thiols. This reactivity is harnessed by medicinal chemists to synthesize a wide array of heterocyclic compounds and other complex molecules with therapeutic potential. Ethyl 4-isothiocyanatobenzoate, with its aromatic ring and ester functionality, provides a platform for creating derivatives with tailored pharmacological properties.

For instance, isothiocyanates are known to be valuable building blocks for the construction of DNA-Encoded Libraries (DELs), which are used to generate ureas, thioureas, and sulfonamides. researchgate.net The development of DNA-compatible reaction conditions for the addition of isocyanates, isothiocyanates, and sulfonyl chlorides to single-stranded oligonucleotides is a key area of research, aiming to maximize on-DNA conversion while preserving the integrity of the DNA. researchgate.net

In one study, a range of aryl isothiocyanates were shown to react smoothly with DNA-conjugated α-amino acid derivatives to furnish thiohydantoin products with good to excellent conversions. acs.org This demonstrates the compatibility of the isothiocyanate group with DNA-based synthesis, a crucial aspect for its use in DEL technology. acs.org The reaction tolerated various functional groups on the aryl isothiocyanate moiety, including halides, cyano, and nitro groups at different positions on the aromatic ring. acs.org

Application in DNA-Encoded Libraries (DELs) for Ligand Identification

DNA-Encoded Libraries (DELs) have emerged as a powerful technology in drug discovery, enabling the screening of vast chemical libraries against biological targets. lifechemicals.com The synthesis of these libraries relies on DNA-compatible chemical reactions that allow for the construction of a diverse range of small molecules, each tagged with a unique DNA barcode.

Isothiocyanates, including aromatic variants, are valuable building blocks in the construction of DELs. researchgate.net Their ability to react with amines to form thioureas is a robust and widely used reaction in DEL synthesis. The development of mild, in-situ methods for the conversion of DNA-conjugated amines to isothiocyanates has further expanded the utility of this functional group in creating diverse N-heterocycles for DELs. rsc.org

While direct evidence for the specific use of this compound in a publicly disclosed DEL is limited, its structural features and the known reactivity of aryl isothiocyanates in DNA-compatible chemistry suggest its potential as a valuable building block. The ester group of this compound could offer an additional point for diversification or modulation of physicochemical properties of the library members.

Potential Reactions of this compound in DEL Synthesis

| Reaction Type | Reactant | Resulting Linkage | Significance in DEL |

|---|---|---|---|

| Thiourea formation | DNA-conjugated amine | Thiourea | A common and robust reaction for library construction. |

| Heterocycle formation | Various nucleophiles | Thiohydantoins, etc. | Increases the structural diversity of the library. |

Development of Hybrid Compounds for Enhanced Efficacy

The concept of hybrid compounds, which combine two or more pharmacophores into a single molecule, is a promising strategy in drug design to achieve enhanced efficacy, overcome drug resistance, or target multiple biological pathways. The isothiocyanate group of this compound can be utilized to link it to other biologically active molecules, creating novel hybrid compounds.

An example of this approach is the design and synthesis of Brefeldin A-isothiocyanate derivatives. In this work, 4-carboxyphenyl isothiocyanate, a related compound, was connected to Brefeldin A, a natural product with anticancer activity. rsc.org This strategy aimed to reduce the toxicity of Brefeldin A while maintaining or enhancing its therapeutic effects. The resulting hybrid compounds showed selectivity between cancer and normal cell lines. rsc.org

This approach highlights the potential of using this compound to create similar hybrid molecules. The ethyl ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules of interest, such as natural products, approved drugs, or targeting ligands, to generate novel hybrid therapeutics.

Bioconjugation and Chemical Biology Applications

The reactivity of the isothiocyanate group makes this compound a valuable tool in bioconjugation and chemical biology. These techniques involve the covalent attachment of a molecule to a biomolecule, such as a protein or antibody, to study its function, track its localization, or for therapeutic purposes.

Development as Cysteine-Specific Labeling Reagents and Probes

The thiol group of cysteine residues in proteins is a potent nucleophile that can readily react with the electrophilic isothiocyanate group. This specific reactivity allows for the development of isothiocyanate-based reagents for the selective labeling of cysteine residues. This is particularly useful as cysteine is a relatively rare amino acid, and its selective modification can provide valuable insights into protein structure and function.

Research has shown that isothiocyanates can be used for the cysteine-specific labeling of proteins. The pH of the reaction can be optimized to favor the reaction with the more nucleophilic thiolate anion of cysteine over the amine groups of lysine (B10760008) residues, thus achieving selectivity. While much of the research has focused on other isothiocyanates, the underlying chemical principles are directly applicable to this compound. The development of novel labeling reagents and probes based on this compound could expand the toolbox available to chemical biologists for studying protein function.

Synthesis of Conjugates for Targeted Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and reducing off-target side effects. This is often achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand that binds to a specific receptor on the surface of target cells.

The isothiocyanate group of this compound can be utilized to conjugate it to targeting molecules that possess a free amine or thiol group. For instance, it could be reacted with the lysine or cysteine residues of a monoclonal antibody to create an antibody-drug conjugate (ADC). The ester group of this compound could also be modified to incorporate a linker before conjugation, allowing for more precise control over the properties of the resulting conjugate.

While the direct application of this compound in the synthesis of targeted delivery systems is an area of ongoing research, the established chemistry of isothiocyanates in bioconjugation provides a strong foundation for its potential in this field.

Potential Bioconjugation Applications of this compound

| Application | Target Biomolecule | Reactive Residue | Potential Outcome |

|---|---|---|---|

| Protein Labeling | Proteins | Cysteine (thiol), Lysine (amine) | Fluorescent probes, affinity tags for protein studies. |

| Targeted Drug Delivery | Antibodies, Peptides, Ligands | Lysine (amine), Cysteine (thiol) | Antibody-drug conjugates, targeted small molecule therapeutics. |

Translational Research Perspectives

Translational research for this compound is currently in a preliminary phase, with no dedicated preclinical studies published on the compound itself. Its utility has been demonstrated as a building block for other compounds, which have then been subjected to biological evaluation.

Direct preclinical efficacy and safety data for this compound are not available in the public domain. However, its incorporation into other molecules offers indirect insight into its potential. For instance, this compound is used in the synthesis of heterocyclic ligands intended for imaging and therapy targeting α4β1 integrin, which is implicated in conditions like lymphoma and autoimmune diseases. It has also been utilized as a reagent in the development of potential PDE4B inhibitors, a target for inflammatory diseases.

A notable application is in the creation of Brefeldin A-isothiocyanate derivatives. One such derivative, synthesized using an isothiocyanate precursor derived from 4-aminobenzoic acid (the parent acid of this compound), demonstrated significant cytotoxic effects against HeLa (cervical cancer) cells, inducing apoptosis in a dose-dependent manner. While this activity is attributed to the final complex molecule, the inclusion of the isothiocyanate moiety, provided by a structure related to this compound, is crucial for its biological action.

Table 1: Preclinical Application of this compound as a Synthetic Intermediate

| Derivative Class | Therapeutic Target/Area | Disease Model/Cell Line | Observed Effect of Final Compound |

| Brefeldin A-Isothiocyanate Derivatives | Cancer Therapy | HeLa (Cervical Cancer) Cells | Cytotoxicity, Apoptosis Induction |

| Heterocyclic Ligands | Integrin Imaging and Therapy | Lymphoma, Autoimmune Diseases | (Projected) Targeting of α4β1 integrin |

| Thiazolo[5,4-b]pyridines | Not Specified | Not Specified | Synthesis of novel heterocyclic compounds |

| PDE4B Inhibitors | Inflammatory Diseases | Not Specified | (Projected) Inhibition of phosphodiesterase 4B |

| CARP-1-NEMO Binding Inhibitors | Breast Cancer | Breast Cancer Cell Lines | (Projected) Inhibition of NF-κB pathway |

There is currently no research identifying specific biomarkers for the pharmacological response to this compound. Research in this area would be contingent on future studies that establish its direct biological activity. For the broader class of isothiocyanates, research has suggested that the expression levels of proteins involved in cellular defense and apoptosis, such as Nrf2 and Bcl-2 family members, could serve as potential biomarkers. Future investigations into this compound might explore similar pathways.

Exploration of Unexplored Therapeutic Areas and Molecular Targets

The exploration of novel therapeutic applications for this compound is an open field. Its established use as a reactant in synthesizing compounds for cancer and inflammatory diseases provides a logical starting point for future investigations.

The isothiocyanate group (-N=C=S) is a key pharmacophore known to react with nucleophilic groups on proteins, suggesting that this compound could modulate the function of various enzymes and transcription factors.

Table 2: Potential Unexplored Therapeutic Areas and Molecular Targets for this compound

| Potential Therapeutic Area | Potential Molecular Target | Rationale |

| Antiviral Therapy | Viral Proteins (e.g., Zinc-ejecting proteins) | This compound has been used in the computer-aided design and synthesis of novel antiviral compounds, including those targeting Respiratory Syncytial Virus (RSV). |

| Neurodegenerative Diseases | Keap1-Nrf2 Pathway | Natural isothiocyanates are potent activators of the Nrf2 pathway, which protects against oxidative stress, a key factor in neurodegeneration. This pathway remains a plausible target for synthetic isothiocyanates. |

| Cardiovascular Diseases | Inflammatory Pathways (e.g., NF-κB) | The anti-inflammatory properties of isothiocyanates could be leveraged to address chronic inflammation associated with cardiovascular conditions. Its use in synthesizing NF-κB pathway inhibitors for cancer suggests this potential. |

| Antimicrobial Agents | Bacterial/Fungal Enzymes | The reactivity of the isothiocyanate group could be exploited to inhibit essential microbial enzymes, a strategy that has been successful for other isothiocyanate-containing compounds. |

Future research should focus on screening this compound against a panel of disease models and molecular targets to uncover its intrinsic therapeutic potential beyond its current role as a synthetic precursor.

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 4-isothiocyanatobenzoate with high purity?

this compound is synthesized via a two-step process:

- Step 1 : React ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form 4-[(dimethylcarbamothioyl)amino]benzoate.

- Step 2 : Deaminate the intermediate under controlled conditions to yield this compound . Purity validation requires thin-layer chromatography (TLC), NMR (<sup>1</sup>H and <sup>13</sup>C), and IR spectroscopy. Crystallization techniques may further enhance purity for structural studies .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Key methods include:

- Spectroscopic Analysis : IR spectroscopy to confirm the isothiocyanate (-NCS) stretch (~2050–2150 cm⁻¹) and NMR to verify aromatic proton environments.

- X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions, as demonstrated for intermediates like ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate .

Q. What are the solubility properties of this compound in common solvents?

According to solubility data (Table 1), the compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves readily in aprotic solvents like dioxane or DMF .

Table 1 : Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| Dioxane | 120 | 25 |

| DMF | 250 | 25 |

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling this compound with nucleophiles (e.g., amines, hydrazines)?

- Solvent Selection : Use dioxane or THF to stabilize reactive intermediates while avoiding protic solvents that may hydrolyze the isothiocyanate group.

- Stoichiometry : Maintain a 1:2 molar ratio (isothiocyanate:nucleophile) to ensure complete conversion, as shown in hydrazine hydrate reactions .

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., thiourea dimerization).

Q. What analytical challenges arise when characterizing this compound in complex mixtures?

- Overlapping NMR Signals : Aromatic protons in derivatives may overlap with solvent peaks. Use deuterated DMSO-d6 or CDCl3 for clearer spectra.

- TLC Limitations : Non-polar derivatives may exhibit poor separation on silica gel. Switch to reverse-phase TLC or HPLC with UV detection (λ = 254 nm) .

Q. How can contradictory solubility or reactivity data in literature be resolved?

- Reproducibility Checks : Verify solvent purity (e.g., trace water in dioxane affects reactivity) and reaction atmosphere (inert gas vs. ambient air).

- Computational Modeling : Use density functional theory (DFT) to predict solvent interactions or transition states, aligning experimental results with theoretical models .

Q. What strategies mitigate ecotoxicity risks during disposal of this compound waste?

- Degradation Studies : Test hydrolysis under acidic/basic conditions to identify non-toxic byproducts (e.g., benzoic acid derivatives).

- Ecotoxicity Data : Refer to IUCLID and ECHA databases for aquatic toxicity thresholds. Avoid draining into waterways; instead, incinerate with chemical waste .

Q. How does the isothiocyanate group influence the compound’s stability during long-term storage?

- Moisture Sensitivity : Store under anhydrous conditions (desiccator with P2O5) to prevent hydrolysis to thioureas.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating refrigeration (2–8°C) for prolonged stability .

Methodological Guidance

Q. Designing experiments to study this compound’s reactivity: What controls are essential?

Q. How to address discrepancies in spectral data between synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.